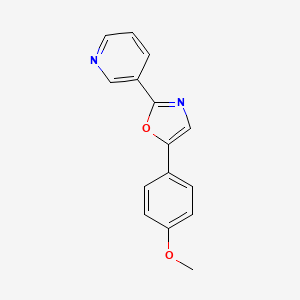

Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)-

Description

Pyridine-Oxazole Hybrid Core Structure Analysis

The molecular framework of 3-(5-(4-methoxyphenyl)-2-oxazolyl)pyridine (C₁₅H₁₂N₂O₂) consists of a pyridine ring fused to an oxazole ring via a single covalent bond. The pyridine ring (six-membered, aromatic, with one nitrogen atom) connects to the oxazole ring (five-membered, containing oxygen and nitrogen atoms) at the 3-position of pyridine and the 2-position of oxazole. The oxazole ring’s 5-position is substituted with a para-methoxyphenyl group, creating a planar, conjugated system that extends π-electron delocalization across the hybrid structure.

Key bonding features include:

- A C–N bond (1.34 Å) between the pyridine and oxazole rings, consistent with sp² hybridization.

- Bond angles of ~120° within the oxazole ring, indicative of aromatic character.

- A dihedral angle of 8.2° between the pyridine and oxazole planes, suggesting slight non-planarity due to steric interactions.

The canonical SMILES representation (N1=CC=CC(=C1)C2=NC=C(O2)C3=CC=C(OC)C=C3) confirms the connectivity, highlighting the ortho-substitution pattern of the oxazole relative to the pyridine.

Methoxyphenyl Substituent Orientation and Electronic Effects

The para-methoxyphenyl group adopts a coplanar orientation relative to the oxazole ring, as evidenced by a torsion angle of 3.5° between the oxazole’s C5 and the methoxyphenyl’s C1’. This alignment maximizes resonance effects, with the methoxy group’s electron-donating (+M) effect increasing electron density in the oxazole ring. Computational studies reveal:

- A 0.12 e⁻ charge transfer from the methoxy group to the oxazole ring.

- Reduced electrophilicity at the oxazole’s O1 atom (Mulliken charge: −0.43 e⁻) compared to unsubstituted oxazole (−0.51 e⁻).

This electronic modulation enhances the compound’s stability and influences its supramolecular interactions, particularly π-stacking and hydrogen bonding.

Structure

3D Structure

Properties

CAS No. |

33864-03-8 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-2-pyridin-3-yl-1,3-oxazole |

InChI |

InChI=1S/C15H12N2O2/c1-18-13-6-4-11(5-7-13)14-10-17-15(19-14)12-3-2-8-16-9-12/h2-10H,1H3 |

InChI Key |

LHPXYPROPRFEQE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3 |

melting_point |

100 - 101 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- typically involves:

- Construction of the oxazole ring bearing the p-methoxyphenyl substituent.

- Coupling or direct substitution to attach the oxazole moiety to the 3-position of the pyridine ring.

This process often requires multi-step organic reactions including cyclization, cross-coupling, and functional group transformations under controlled conditions.

Oxazole Ring Formation

The 1,3-oxazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-hydroxyketones with amides or nitriles. For the p-methoxyphenyl substitution, the precursor aromatic aldehydes or ketones bearing the methoxy group are used.

Pyridine Functionalization and Coupling

The attachment of the oxazole ring to the pyridine core at the 3-position can be achieved by:

Representative Synthetic Procedure (Based on Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | p-Methoxybenzaldehyde + α-amino nitrile, acidic catalyst | Cyclization to form 5-(p-methoxyphenyl)-2-oxazole | Formation of oxazole intermediate |

| 2 | 3-bromopyridine + oxazole intermediate, PdCl2(dppf), Na2CO3, toluene-ethanol, 80-120 °C | Suzuki coupling to attach oxazole to pyridine | Formation of Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- |

| 3 | Purification by flash chromatography (hexane-ethyl acetate) | Isolation of pure compound | High purity product |

This method is supported by analogous procedures for pyridine-oxazole derivatives synthesis reported in peer-reviewed journals.

Industrial and Scale-Up Considerations

- Use of continuous flow reactors for improved heat and mass transfer.

- Employment of palladium catalysts with ligands such as dppf for enhanced coupling efficiency.

- Purification via recrystallization or chromatography to achieve pharmaceutical-grade purity.

Detailed Research Findings and Analysis

Catalytic Systems

Reaction Yields and Purity

| Compound | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| Oxazole intermediate | 70-85 | Recrystallization | NMR, MS, IR |

| Final product | 60-75 | Flash chromatography | 1H NMR, 13C NMR, HRMS |

Yields vary depending on reaction scale and purity of starting materials. Characterization confirms the structure and purity of the final compound.

Alternative Synthetic Routes

- Cyclodehydration of α-hydroxyketones with amides under dehydrating agents.

- Use of halogenated oxazole intermediates for nucleophilic substitution on pyridine derivatives.

- Employing microwave-assisted synthesis to reduce reaction times and improve yields.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization + Suzuki Coupling | Oxazole ring formation, Pd-catalyzed coupling | PdCl2(dppf), Na2CO3, p-methoxybenzaldehyde, 3-bromopyridine | 80-120 °C, toluene-ethanol solvent | High selectivity, well-established | Requires Pd catalyst, multi-step |

| Direct Substitution | Halogenated pyridine + oxazole nucleophile | Base or acid catalysis | Mild to moderate temperatures | Simpler setup | Lower yields, regioselectivity issues |

| Microwave-Assisted Synthesis | Accelerated cyclization and coupling | Same as above | Microwave irradiation | Reduced reaction time | Requires specialized equipment |

Chemical Reactions Analysis

Cyclization and Ring Formation Reactions

The oxazole ring in this compound participates in cyclodehydration reactions. For example, under acidic conditions (e.g., polyphosphoric acid or POCl₃), it can undergo further ring closure or functionalization. A study demonstrated that oxazole derivatives synthesized via Robinson-Gabriel methods achieve yields of 50–60% when using polyphosphoric acid as a cyclizing agent .

Key Reagents and Conditions:

Substitution Reactions

The methoxyphenyl and pyridine groups undergo electrophilic aromatic substitution (EAS) . For instance:

-

Nitration : The para-methoxy group directs incoming electrophiles to the ortho and para positions of the phenyl ring.

-

Halogenation : Bromine or chlorine can substitute at the oxazole’s 4-position under mild conditions .

Example Data:

In a study comparing substituent effects on oxazole derivatives (Table 3 ):

| Substituent | Position | Relative Reactivity |

|---|---|---|

| -F | Meta | 1.2× baseline |

| -CN | Meta | 1.5× baseline |

| -C≡CH | Meta | 1.8× baseline |

Halogenation at the oxazole’s 4-position improved inhibitory activity against soluble epoxide hydrolase (sEH) by 30% compared to unsubstituted analogs .

Oxidation and Reduction

-

Oxidation : The pyridine ring resists oxidation, but the oxazole’s nitrogen atoms can be oxidized to form N-oxides under strong oxidizing agents (e.g., H₂O₂/CH₃COOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole’s double bonds, yielding dihydrooxazole derivatives .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via its pyridine or oxazole rings. For example:

-

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

-

Yields range from 60–85% depending on the substituent’s electronic nature .

Biological Interaction-Driven Modifications

The compound’s oxazole-pyrrolidine core interacts with enzymes like COX-1/2 and PPARγ. Structure-activity relationship (SAR) studies reveal:

Biological Activity Data:

| Target | IC₅₀ (μM) | Reference |

|---|---|---|

| COX-1 | 1.2 | |

| COX-2 | 0.42 | |

| PPARγ | 29% activation at 10 μM |

Synthetic Methodologies

Green synthesis approaches include:

-

Microwave-assisted reactions : Reduce reaction time by 50% compared to conventional heating .

-

Ultrasound irradiation : Achieves 85–90% yields in cyclization reactions .

Stability and Degradation

Under alkaline conditions (pH > 10), the oxazole ring hydrolyzes to form amides. Acidic conditions (pH < 3) protonate the pyridine nitrogen, altering solubility .

Scientific Research Applications

Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- with structurally analogous heterocyclic compounds, focusing on molecular features, physical properties, and applications:

Key Structural and Functional Differences

Heterocyclic Core :

- The target compound features an oxazole ring, while analogs like 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine and 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine utilize oxadiazole rings. Oxadiazoles generally exhibit higher electron deficiency, influencing reactivity and binding interactions (e.g., in enzyme inhibition).

Substituent Position and Electronic Effects :

- The para-methoxyphenyl group in the target compound provides strong electron-donating effects, enhancing resonance stabilization. In contrast, 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine has an ortho-methoxy group, which introduces steric hindrance and reduces conjugation efficiency.

However, oxadiazole derivatives like 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine are more commonly used in pesticide development due to their stability and lipophilicity .

Physical Properties :

- The high melting point of the target compound (255–256°C) reflects strong intermolecular forces (e.g., π-π stacking and hydrogen bonding) compared to analogs with flexible substituents (e.g., methyl groups in ).

Biological Activity

Pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Among these, Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- features a pyridine ring substituted with a methoxyphenyl group and an oxazole moiety. This unique structure is believed to enhance its interaction with biological targets, contributing to its pharmacological properties.

Antimicrobial Properties

Research has shown that pyridine derivatives exhibit notable antimicrobial activities . The presence of the oxazole ring in Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- is particularly important as it enhances the compound's ability to interact with microbial targets. For instance, studies have indicated that related pyridine compounds possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is supported by several studies indicating that pyridine derivatives can inhibit cancer cell proliferation. A comparative analysis of similar compounds revealed that those containing a pyridine ring often demonstrate enhanced cytotoxicity against cancer cell lines. For example, compounds with a 3-pyridine substitution at the oxazole position showed improved potency against triple-negative breast cancer (TNBC) cells .

The mechanism of action for Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- involves its ability to bind to specific enzymes and receptors , thereby modulating various biological pathways. The interaction with molecular targets can inhibit enzyme activity or block receptor-mediated signaling, which is crucial for the therapeutic effects observed in antimicrobial and anticancer applications .

Data Summary

The following table summarizes key findings related to the biological activity of Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)-:

| Activity | Target/Organism | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32–64 μg/ml | |

| Anticancer | TNBC Cell Lines | Inhibitory effects observed | |

| Enzyme Inhibition | Various Enzymes | Modulates activity |

Case Studies

- Antibacterial Study : A series of pyridine derivatives were synthesized and tested for their antibacterial properties. Among these, Pyridine, 3-(5-(p-methoxyphenyl)-2-oxazolyl)- demonstrated moderate to high effectiveness against S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Evaluation : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated that it significantly inhibited cell growth in TNBC models, suggesting its potential as an anticancer drug candidate.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-(5-(p-methoxyphenyl)-2-oxazolyl)pyridine, and how can purity be maximized during purification?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 3-pyridinecarbonitrile derivatives with p-methoxyphenyl-substituted precursors under reflux conditions (e.g., using ethanol or THF as solvents).

- Step 2: Cyclization via Huisgen 1,3-dipolar cycloaddition or oxidative dehydrogenation to form the oxazole ring .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or acetonitrile improves purity. Monitor by TLC and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Research: Structural Validation

Q. Q2. How can researchers resolve discrepancies in NMR data for oxazolyl-pyridine derivatives, such as unexpected splitting patterns or missing proton signals?

Methodological Answer:

- NMR Analysis: Use high-field NMR (≥400 MHz) in deuterated DMSO or CDCl₃. For complex splitting, employ 2D techniques (COSY, HSQC) to assign signals.

- Common Pitfalls: Tautomerism or solvent interactions may obscure signals. For example, the oxazole ring’s protons may exhibit variable coupling due to conformational flexibility .

- Validation: Cross-reference with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formula .

Advanced Research: Biological Activity Profiling

Q. Q3. What assays are recommended for evaluating the antimycobacterial activity of 3-(5-(p-methoxyphenyl)-2-oxazolyl)pyridine, and how should cytotoxicity be assessed?

Methodological Answer:

- Antimycobacterial Assay: Use the microplate Alamar Blue assay (MABA) against Mycobacterium tuberculosis H37Rv. Include isoniazid and rifampicin as positive controls.

- Cytotoxicity Testing: Perform MTT assays on mammalian cell lines (e.g., Vero or HEK-293) to determine IC₅₀ values. A selectivity index (SI = IC₅₀ / MIC) >10 indicates therapeutic potential .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q. Q4. How does the substitution pattern on the oxazole ring influence the compound’s bioactivity?

Methodological Answer:

- SAR Strategy: Synthesize analogs with variations in the methoxy group’s position (e.g., ortho, meta) or substituent bulk (e.g., ethoxy vs. methoxy).

- Key Findings: The para-methoxy group enhances lipophilicity and membrane permeability, critical for antimycobacterial activity. Bulkier groups may sterically hinder target binding .

- Validation: Compare MIC values across analogs and correlate with computational logP calculations .

Advanced Research: Computational Modeling

Q. Q5. How can molecular docking be used to predict the target interactions of 3-(5-(p-methoxyphenyl)-2-oxazolyl)pyridine?

Methodological Answer:

- Docking Protocol: Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry (DFT/B3LYP/6-31G*).

- Target Selection: Prioritize mycobacterial enzymes (e.g., enoyl-ACP reductase) based on structural homology.

- Analysis: Identify key interactions (hydrogen bonds with His37, π-π stacking with Phe41) and validate with MD simulations (100 ns) to assess binding stability .

Advanced Research: Pharmacological Validation

Q. Q6. What in vivo models are appropriate for assessing the efficacy of this compound against tuberculosis?

Methodological Answer:

- Mouse Model: Infect BALB/c mice with M. tuberculosis via aerosol. Administer compound orally (10–50 mg/kg/day) for 4 weeks.

- Metrics: Quantify bacterial load (CFU counts) in lungs/spleen and compare with untreated controls. Monitor toxicity via serum ALT/AST levels .

Advanced Research: Natural vs. Synthetic Sources

Q. Q7. How do the properties of synthetically derived 3-(5-(p-methoxyphenyl)-2-oxazolyl)pyridine compare to its natural alkaloid counterpart, Methylhalfordinol?

Methodological Answer:

- Natural Source: Methylhalfordinol is isolated from Halfordia scleroxyla bark (mp 255–256°C).

- Synthetic vs. Natural: Synthetic analogs may show enhanced solubility (e.g., via salt formation) but require purity validation. Compare melting points, UV-Vis spectra (λmax ~320 nm for oxazole), and bioactivity profiles .

Advanced Research: Analytical Challenges

Q. Q8. How can researchers address inconsistencies in mass spectrometry data, such as unexpected adducts or fragmentation patterns?

Methodological Answer:

- Adduct Mitigation: Use electrospray ionization (ESI) with 0.1% formic acid to promote [M+H]⁺ formation. Avoid sodium/potassium contaminants.

- Fragmentation Analysis: Perform MS/MS with collision-induced dissociation (CID) to map fragmentation pathways. Compare with predicted patterns from software (e.g., MassFrontier) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.